molecular formula C21H24FNO2S2 B2511468 2-((4-Fluorophenyl)thio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421491-11-3

2-((4-Fluorophenyl)thio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone

Cat. No. B2511468
CAS RN: 1421491-11-3
M. Wt: 405.55
InChI Key: BGYRTTVJPQIHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((4-Fluorophenyl)thio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone" is a complex molecule that appears to be related to various research areas, including medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of fluorophenyl groups and piperidine structures, which are common in the development of ligands for neurotransmitter transporters, as seen in the synthesis of piperidine analogues with high affinity for the dopamine transporter . The synthesis process typically includes the reaction of precursor molecules in the presence of a catalyst or reagent, followed by purification steps such as recrystallization, as described for the synthesis of a thiophene derivative .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques, including X-ray diffraction, which provides information on the geometrical parameters of the molecule . The stability and charge distribution within the molecule can be assessed through analyses such as NBO, HOMO-LUMO, and MEP, which reveal the reactive sites and potential for charge transfer .

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from the molecular docking studies and the analysis of functional groups. For instance, the presence of a fluorine atom attached to a benzene ring and a carbonyl group has been found to be crucial for binding interactions, suggesting potential inhibitory activity against certain enzymes . The chemical reactivity is also influenced by the electronic properties of the molecule, such as the electronegativity of the carbonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their affinity for biological targets, solubility, and potential applications in nonlinear optics. For example, the first hyperpolarizability of a compound has been calculated to assess its role in nonlinear optics . The lipophilicity, represented by the Log P value, is an important property for the pharmacokinetics of drug-like molecules, as seen in the evaluation of a compound for visualization of the 5-HT2A receptor with SPECT .

Scientific Research Applications

Fluorogenic Labeling for HPLC

Research by Gatti et al. (1990) introduced a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols. The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, which shares a similar complexity to the specified compound, demonstrates selective and rapid reaction with thiols, producing fluorescent adducts suitable for reversed-phase HPLC detection. This application could suggest potential uses of the specified compound in enhancing detection and analysis techniques in biochemical research (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Antimicrobial Activity

Puthran et al. (2019) synthesized novel Schiff bases using derivatives similar to the specified compound, demonstrating significant antimicrobial activity. The synthesis involved creating compounds from precursors that include fluorophenyl and methoxyphenyl groups, indicating that similar structural compounds might also exhibit useful biological activities. This finding suggests a potential application in developing new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Spectroscopic Characterization and Biological Application

Research on a compound with structural similarities, including fluorophenyl and piperidinyl elements, by Govindhan et al. (2017), focused on its synthesis, spectroscopic characterization, and evaluation for cytotoxicity. The study involved a click chemistry approach, suggesting the potential for the specified compound in the synthesis of new materials or drugs with specific biological activities (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Crystal Structure Analysis

Nagaraju et al. (2018) reported on the synthesis and crystal structure of a thiophene compound, highlighting the importance of substituted thiophenes in pharmaceuticals and material science. The compound's structural analysis could offer insights into how similar compounds, like the one specified, might be used in drug design or materials engineering (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2S2/c1-25-18-4-8-20(9-5-18)26-14-16-10-12-23(13-11-16)21(24)15-27-19-6-2-17(22)3-7-19/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYRTTVJPQIHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)thio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.